Cas no 103-14-0 (4-(Benzylamino)phenol)

4-(Benzylamino)phenol Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-(Benzylamino)phenol
- N-Benzyl-4-hydroxyaniline
- p-(Benzylamino)phenol
- p-Benzylaminophenol
- 4-N-Benzylaminophenol
- EINECS 203-082-8
- N-benzyl-4-hydroxy-aniline
- N-benzyl-p-hydroxyaniline
- 4-(Benzylamino)
- p-Benzylaminoethanol
- p-(benzylamino)-pheno
- N-Benzyl-p-aminophenol
- 4-(N-Benzylamino)phenol
- p-(N-Benzylamino)phenol
- Phenol, p-(benzylamino)-
- MFCD00051312
- 103-14-0
- DTXSID8059269
- Phenol, 4-((phenylmethyl)amino)-
- W-204480
- FT-0616693
- 4-(Benzylamino)phenol; N-Benzyl-4-hydroxyaniline
- AKOS000112144
- 4-Benzylaminophenol
- C71131
- InChI=1/C13H13NO/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-9,14-15H,10H2
- SRYYOKKLTBRLHT-UHFFFAOYSA-
- NS00023208
- 3-13-00-01027 (Beilstein Handbook Reference)
- Phenol, 4-[(phenylmethyl)amino]-
- 4-[(Phenylmethyl)amino]phenol
- CS-0312915
- AI3-01931
- BRN 1874039
- Phenol,4-[(phenylmethyl)amino]-
- TS-02818
- 4-(benzylamino)-phenol
- SCHEMBL158251
- A896614
- N-(4-Hydroxyphenyl)benzylamine
- DTXCID8032756
- aniline, N-benzyl-4-hydroxy-
- 4-((Phenylmethyl)amino)phenol
- STK801690
-
- MDL: MFCD00051312
- Inchi: 1S/C13H13NO/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-9,14-15H,10H2
- InChI-sleutel: SRYYOKKLTBRLHT-UHFFFAOYSA-N
- LACHT: OC1C=CC(=CC=1)NCC1C=CC=CC=1
- BRN: 1874039
Berekende eigenschappen
- Exacte massa: 199.10000
- Monoisotopische massa: 199.1
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 3
- Complexiteit: 169
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: 2
- XLogP3: nothing
- Topologisch pooloppervlak: 32.3A^2
Experimentele eigenschappen
- Kleur/vorm: Brown solid.
- Dichtheid: 1.0671 (rough estimate)
- Smeltpunt: 83 °C
- Kookpunt: 195 °C / 5mmHg
- Vlampunt: 159.1 ºC
- Brekindex: 1.5500 (estimate)
- PSA: 32.26000
- LogboekP: 3.07730
- Oplosbaarheid: Not determined
4-(Benzylamino)phenol Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H302-H315-H319-H335
- Waarschuwingsverklaring: P261-P305+P351+P338
- Code gevarencategorie: 20/21/22
- Veiligheidsinstructies: S26-S36/37/39
- RTECS:SJ7580000
- Gevaarklasse:IRRITANT
- Risicozinnen:R22
- Opslagvoorwaarde:Keep in dark place,Sealed in dry,Room Temperature
- Veiligheidstermijn:S22;S36/37
4-(Benzylamino)phenol Douanegegevens
- HS-CODE:2922299090
- Douanegegevens:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-(Benzylamino)phenol Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
abcr | AB131078-1 g |
N-Benzyl-4-hydroxyaniline, 95%; . |
103-14-0 | 95% | 1g |
€96.00 | 2023-05-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B26890-1g |
4-(Benzylamino)phenol |
103-14-0 | 98% | 1g |
¥978.0 | 2022-10-09 | |
abcr | AB131078-250 mg |
N-Benzyl-4-hydroxyaniline, 95%; . |
103-14-0 | 95% | 250mg |
€68.40 | 2023-05-10 | |
abcr | AB131078-10 g |
N-Benzyl-4-hydroxyaniline, 95%; . |
103-14-0 | 95% | 10g |
€408.70 | 2023-05-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 062870-500mg |
4-(Benzylamino)phenol |
103-14-0 | 500mg |
1542CNY | 2021-05-08 | ||
TRC | B016682-250mg |
4-(Benzylamino)phenol |
103-14-0 | 250mg |
$ 125.00 | 2022-06-07 | ||
1PlusChem | 1P003KMM-250mg |
4-(BENZYLAMINO)PHENOL |
103-14-0 | 95% | 250mg |
$90.00 | 2023-12-26 | |
Apollo Scientific | OR21741-25g |
4-(Benzylamino)phenol |
103-14-0 | 95 | 25g |
£1122.00 | 2025-02-19 | |
Apollo Scientific | OR21741-50g |
4-(Benzylamino)phenol |
103-14-0 | 95 | 50g |
£992.00 | 2024-05-25 | |
Aaron | AR003KUY-25g |
4-(Benzylamino)phenol |
103-14-0 | 99% | 25g |
$1266.00 | 2025-02-11 |
4-(Benzylamino)phenol Gerelateerde literatuur
-
1. Free radical substitution in aliphatic compounds. Part 11—Reaction of trichloromethyl radicals with n-butaneJ. M. Tedder,R. A. Watson Trans. Faraday Soc. 1966 62 1215
-
2. Cycloaddition of acylnitroso compounds and nitrosobenzene with the pyrrolidine dienamine of Pummerer's ketone: X-ray crystal structure of a bridged 1,2-oxazine derivativeAndrew A. Freer,Md. Azizul Islam,Gordon W. Kirby,Mohinder P. Mahajan J. Chem. Soc. Perkin Trans. 1 1991 1001
-
3. Isolation and crystal structure of grilactone, a new guaianolide from Ferula oopodaJohn F. Malone,Masood Parves,Amna Karim,M. Anthony McKervey,Iftikhar Ahmad,Mahammad K. Bhatty J. Chem. Soc. Perkin Trans. 2 1980 1683
-
4. Crystal and molecular structure of 2,2,3,4,4-pentamethyl-1-phenylphosphetan 1-oxide (C14H21PO)Mazhar-ul-Haque J. Chem. Soc. B 1970 938
-
Shixian Zhao,Jincan Lei,Danqun Huo,Changjun Hou,Ping Yang,Jing Huang,Xiaogang Luo Anal. Methods 2018 10 5507
Gerelateerde categorieën
- Oplosmiddelen en organische chemicaliën organische verbindingEN benzeneoïden Benzeen en substitueerder afgeleiden fenylbenzamine
- Oplosmiddelen en organische chemicaliën organische verbindingEN benzeneoïden Benzeen en substitueerder afgeleiden fenylmethylaminen fenylbenzamine
- Oplosmiddelen en organische chemicaliën organische verbindingEN koolwaterstoffen
103-14-0 (4-(Benzylamino)phenol) Gerelateerde producten
- 14674-88-5(2-{(4-methylphenyl)aminomethyl}phenol)
- 93189-07-2(3-(anilinomethyl)phenol)
- 3526-45-2(2-(Anilinomethyl)phenol)
- 2138236-23-2(1-(3-bromopropyl)-1-methylcyclopropane)
- 25134-15-0(Trimethylsilylcyclopentadiene)
- 1220032-15-4(3-{4-(1-Methyl-1-phenylethyl)phenoxy-methyl}pyrrolidine hydrochloride)
- 1340107-61-0([(5-Fluoropyridin-3-yl)methyl](propan-2-yl)amine)
- 954070-88-3(N'-2-(morpholin-4-yl)ethyl-N-{2-4-(pyrrolidin-1-yl)phenylethyl}ethanediamide)
- 1418117-86-8(2-(2,4-Dinitrophenyl)butanoic Acid)
- 1257293-70-1(4-(azetidin-3-yl)piperazin-2-one)
